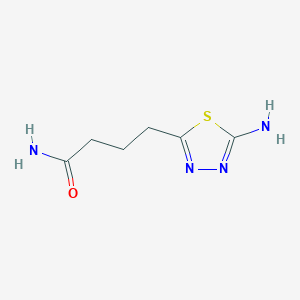
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide is a heterocyclic compound that contains a thiadiazole ringThis compound, in particular, has garnered interest due to its potential antimicrobial, anticancer, and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various reagents. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and antioxidant activities. .
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells
類似化合物との比較
Similar Compounds
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Known for its urease inhibitory activity.
5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Exhibits similar antimicrobial and anticancer properties.
5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Used in the synthesis of various bioactive molecules.
Uniqueness
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide stands out due to its unique combination of antimicrobial, anticancer, and antioxidant activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications in scientific research and industry .
特性
分子式 |
C6H10N4OS |
|---|---|
分子量 |
186.24 g/mol |
IUPAC名 |
4-(5-amino-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C6H10N4OS/c7-4(11)2-1-3-5-9-10-6(8)12-5/h1-3H2,(H2,7,11)(H2,8,10) |
InChIキー |
MHGREBNHMVKHHE-UHFFFAOYSA-N |
正規SMILES |
C(CC1=NN=C(S1)N)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



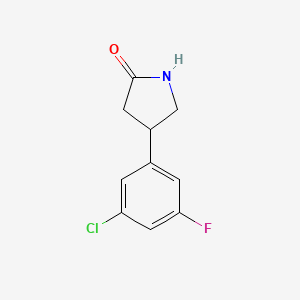

![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)
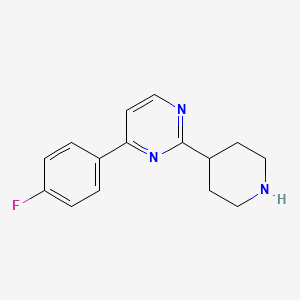
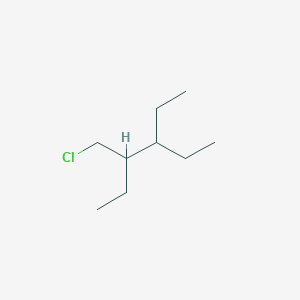
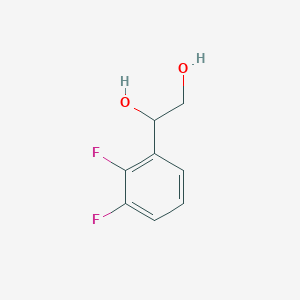
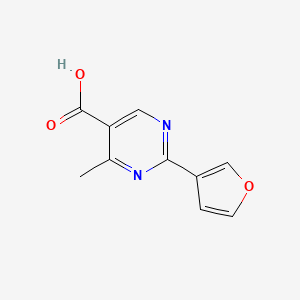
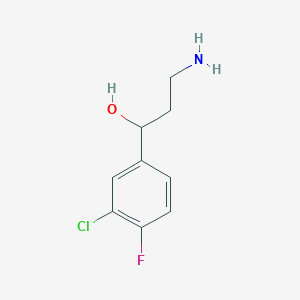
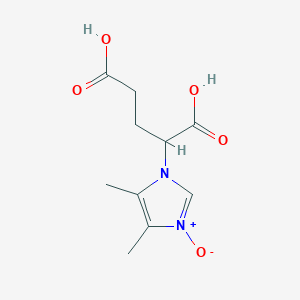
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
